molecular formula C14H19NOS2 B2982671 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one CAS No. 1704635-82-4

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one

Cat. No.: B2982671
CAS No.: 1704635-82-4
M. Wt: 281.43
InChI Key: FQHDWTFYVXAGOR-UHFFFAOYSA-N
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Description

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one is a complex organic compound that features a thiophene ring, a thiazepane ring, and a pentenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one typically involves multi-step organic reactions. One common method includes the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the thiophene ring via a substitution reaction. The final step often involves the addition of the pentenone moiety through a Michael addition reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pentenone moiety can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one involves its interaction with specific molecular targets. The thiophene and thiazepane rings can interact with enzymes or receptors, modulating their activity. The pentenone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(Thiophen-2-yl)pent-4-en-1-one: Lacks the thiazepane ring, making it less complex.

    1-(3-(Thiophen-2-yl)pyrrolidin-1-yl)pent-4-en-1-one: Contains a pyrrolidine ring instead of a thiazepane ring.

    2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde: Features an indole ring instead of a thiazepane ring.

Uniqueness

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one is unique due to the presence of both a thiophene and a thiazepane ring, which can confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS2/c1-2-3-6-14(16)15-8-7-13(18-11-9-15)12-5-4-10-17-12/h2,4-5,10,13H,1,3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHDWTFYVXAGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(SCC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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